2-(Benzo[b]thiophen-4-yl)-2,6-diazaspiro[3.3]heptane
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Overview
Description
2-(Benzo[b]thiophen-4-yl)-2,6-diazaspiro[33]heptane is a complex organic compound that features a spirocyclic structure with a benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzo[b]thiophen-4-yl)-2,6-diazaspiro[3.3]heptane typically involves multi-step organic reactions. One common method includes the coupling of benzothiophene derivatives with diazaspiro compounds under controlled conditions. The reaction often requires the use of catalysts such as palladium or nickel to facilitate the coupling process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Benzo[b]thiophen-4-yl)-2,6-diazaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The benzothiophene moiety allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
2-(Benzo[b]thiophen-4-yl)-2,6-diazaspiro[3.3]heptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of 2-(Benzo[b]thiophen-4-yl)-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The benzothiophene moiety is known to interact with various proteins, potentially affecting their function and signaling pathways .
Comparison with Similar Compounds
Benzothiophene: A simpler analog with similar aromatic properties
Properties
Molecular Formula |
C13H14N2S |
---|---|
Molecular Weight |
230.33 g/mol |
IUPAC Name |
2-(1-benzothiophen-4-yl)-2,6-diazaspiro[3.3]heptane |
InChI |
InChI=1S/C13H14N2S/c1-2-11(10-4-5-16-12(10)3-1)15-8-13(9-15)6-14-7-13/h1-5,14H,6-9H2 |
InChI Key |
MOPBOWGVNFTBBA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1)CN(C2)C3=C4C=CSC4=CC=C3 |
Origin of Product |
United States |
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